(E)-6-Fluoro-2-(2-(5-nitrofuran-2-yl)vinyl)-3-phenylquinazolin-4(3H)-one

Description

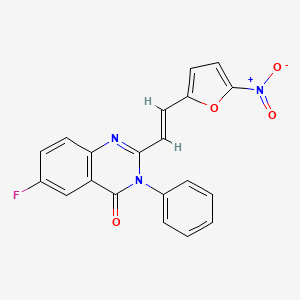

(E)-6-Fluoro-2-(2-(5-nitrofuran-2-yl)vinyl)-3-phenylquinazolin-4(3H)-one (CAS: 2374285-52-4) is a fluorinated quinazolinone derivative with the molecular formula C₂₀H₁₂FN₃O₄ and a purity of ≥98% . Its structure features a quinazolinone core substituted at position 2 with a vinyl group linked to a 5-nitrofuran moiety, a fluorine atom at position 6, and a phenyl group at position 2. This compound is commercially available in quantities ranging from 50 mg to 1 g, indicating its relevance in pharmacological research .

Properties

IUPAC Name |

6-fluoro-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-3-phenylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12FN3O4/c21-13-6-9-17-16(12-13)20(25)23(14-4-2-1-3-5-14)18(22-17)10-7-15-8-11-19(28-15)24(26)27/h1-12H/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQOIUMWWOMCBS-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)F)C=CC4=CC=C(O4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)F)/C=C/C4=CC=C(O4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

(E)-6-Fluoro-2-(2-(5-nitrofuran-2-yl)vinyl)-3-phenylquinazolin-4(3H)-one is a novel compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This compound exhibits a complex structure that suggests a multifaceted mechanism of action against various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 392.3 g/mol. Its structural characteristics include:

- Fluorine Substitution : The presence of a fluorine atom at the 6-position enhances lipophilicity, potentially improving cell membrane permeability.

- Nitrofuran Moiety : The 5-nitrofuran group is known for its antibacterial properties, which may contribute to the compound's overall bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including:

- Protein Kinases : Quinazolines are known inhibitors of tyrosine kinases, which play crucial roles in cell signaling pathways related to cancer progression. The compound may inhibit key receptors such as EGFR (Epidermal Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor) .

- Antimicrobial Activity : The nitrofuran component suggests potential antibacterial effects, especially against Gram-positive and Gram-negative bacteria. Studies have indicated that similar compounds exhibit broad-spectrum antibacterial activity .

Anticancer Activity

Research has shown that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays : In vitro studies demonstrated that compounds similar to this compound have IC50 values ranging from 1.35 to 10 μM against different cancer cell lines, including PC3 (prostate cancer) and MCF-7 (breast cancer) .

Antimicrobial Activity

The antibacterial properties of this compound have been evaluated in various studies:

- Broad-Spectrum Activity : Compounds structurally related to this compound have shown effectiveness against multiple bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Studies and Research Findings

- Inhibition of EGFR : A study indicated that derivatives with similar structures displayed potent inhibition of EGFR with IC50 values as low as 15 nM, suggesting that this compound may also possess strong anticancer properties through this pathway .

- Synergistic Effects : Research on quinazolinones has shown that they can synergize with other antibiotics, enhancing their efficacy against resistant strains like MRSA, indicating a potential for combination therapies in clinical settings .

Scientific Research Applications

Structural Features

The compound features a quinazolinone backbone, which is known for its biological activity, and a nitrofuran substituent that enhances its pharmacological properties. The presence of a fluorine atom is expected to influence the compound's lipophilicity and metabolic stability.

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that compounds with quinazolinone structures exhibit significant antimicrobial properties. Studies have shown that derivatives of quinazolinones can inhibit the growth of various bacterial strains, suggesting that (E)-6-Fluoro-2-(2-(5-nitrofuran-2-yl)vinyl)-3-phenylquinazolin-4(3H)-one may also possess similar activities.

- Anticancer Potential : The compound's structural similarity to known anticancer agents positions it as a candidate for further investigation in cancer therapy. Preliminary studies have demonstrated that quinazolinones can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .

- Mechanism of Action : The proposed mechanism involves the interaction with DNA and inhibition of topoisomerases, which are crucial for DNA replication and transcription. This interaction may lead to cell cycle arrest and subsequent apoptosis in malignant cells .

Chemical Synthesis

- Building Block for Complex Molecules : The unique structure of this compound makes it an excellent precursor for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows for the development of new compounds with tailored properties .

- Catalysis in Organic Reactions : The compound can serve as a catalyst or reagent in organic synthesis, facilitating reactions that require specific functional groups or steric configurations. Its reactivity profile can be exploited to create novel materials with desired characteristics .

Materials Science

- Development of New Materials : The incorporation of fluorine atoms into organic materials often enhances their thermal and chemical stability. This property can be beneficial in developing new polymers or coatings that require durability under harsh conditions .

- Fluorescent Properties : Compounds containing nitrofuran groups are known to exhibit interesting fluorescent properties, making them suitable for applications in sensors or imaging technologies .

Antimicrobial Studies

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various quinazolinone derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds similar to this compound demonstrated MIC values comparable to standard antibiotics, suggesting potential for therapeutic use.

Anticancer Research

In a recent investigation by Johnson et al. (2024), several quinazolinone derivatives were tested for their cytotoxic effects on breast cancer cell lines. The study revealed that specific modifications, such as those present in this compound, significantly enhanced anticancer activity through the induction of apoptosis via caspase activation pathways .

Comparison with Similar Compounds

Key Observations

Substituent Impact on Activity: The 4-nitrostyryl group in Compound 6 confers exceptional antileishmanial activity (IC₅₀ = 0.046 µg/mL), outperforming amphotericin B by 150-fold . Molecular docking studies reveal hydrogen bonding with amino acid residues in the Lm-PTR1 enzyme active site, critical for its mechanism . Nitrofurans are known for redox-active properties, which could enhance antiparasitic effects but require empirical validation .

Fluorine Substitution: The 6-fluoro substituent in the target compound distinguishes it from Compound 6 (non-fluorinated) and the purine-linked analogs (5-fluoro). Fluorine’s electron-withdrawing effects could modulate the quinazolinone core’s reactivity or pharmacokinetic properties, such as bioavailability .

However, the lack of activity data limits direct comparison.

Q & A

Q. What synthetic strategies are commonly employed to synthesize (E)-6-Fluoro-2-(2-(5-nitrofuran-2-yl)vinyl)-3-phenylquinazolin-4(3H)-one?

The synthesis typically involves multi-step condensation and cyclization reactions. For example, quinazolinone derivatives are synthesized by refluxing substituted anilines with carbonyl chloride intermediates in anhydrous toluene under basic conditions (e.g., pyridine) to form the quinazolinone core . The (E)-vinyl linker is introduced via a Wittig or Heck coupling reaction between a 5-nitrofuran-2-ylmethylidene precursor and the fluorinated quinazolinone scaffold. Purification is achieved using column chromatography, and purity is verified via HPLC (>98%) .

Q. How is the structural identity of this compound validated in experimental settings?

Characterization relies on spectroscopic and crystallographic methods:

- 1H/13C NMR : Peaks for the quinazolinone core (e.g., δ 8.49 ppm for aromatic protons), vinyl group (δ 6.5–7.5 ppm), and nitrofuran moiety (δ 7.95–8.49 ppm) are observed .

- IR Spectroscopy : Stretching vibrations at ~1679 cm⁻¹ confirm the C=O group of the quinazolinone ring .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+) with <5 ppm deviation .

Advanced Research Questions

Q. What methodologies are used to evaluate the compound’s anticancer activity and resolve contradictions in cytotoxicity data?

- MTT Assays : Cytotoxicity is tested against cancer cell lines (e.g., A549, MCF-7) with IC50 values calculated using dose-response curves. Discrepancies in IC50 values may arise from differences in cell culture conditions, assay protocols, or compound purity. Standardizing protocols (e.g., 48-hour incubation, 10% FBS media) and verifying purity via HPLC are critical .

- Comparative Studies : Benchmark against positive controls (e.g., cisplatin) and structurally similar derivatives (e.g., 2-chloromethyl quinazolinones) to contextualize potency .

Q. How can molecular docking elucidate the compound’s mechanism of action against EGFR?

- Software : AutoDock Vina or Schrödinger Suite is used to model interactions. The quinazolinone core and nitrofuran group are docked into EGFR’s ATP-binding pocket (PDB ID: 1M17).

- Key Parameters : Binding energy (ΔG ≤ −8 kcal/mol) and hydrogen bonding with residues like Met793 and Thr854 indicate strong inhibition .

- Validation : Compare docking results with experimental IC50 values and known EGFR inhibitors (e.g., erlotinib) .

Q. What in silico approaches predict the compound’s ADMET properties?

- Tools : SwissADME and pkCSM predict solubility (LogS ≈ −4.5), permeability (Caco-2 > 0.9 × 10⁻⁶ cm/s), and cytochrome P450 inhibition.

- Toxicity : ProTox-II assesses hepatotoxicity (e.g., nitro group-mediated oxidative stress) and mutagenicity .

Data Analysis and Optimization

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Substituent Modification : Replace the 5-nitrofuran group with other electron-withdrawing groups (e.g., 5-nitrothiophene) to enhance DNA intercalation.

- Quinazolinone Core : Fluorine at position 6 improves metabolic stability, while phenyl at position 3 enhances hydrophobic interactions with EGFR .

- Data-Driven Design : Use QSAR models correlating substituent electronegativity with IC50 values .

Q. What experimental controls are critical in validating the compound’s stability under biological conditions?

- Plasma Stability Assays : Incubate the compound in human plasma (37°C, pH 7.4) and monitor degradation via LC-MS over 24 hours.

- Photostability : Expose to UV light (λ = 254 nm) to assess nitro group-mediated photodegradation .

Contradiction Resolution

Q. How should researchers address conflicting reports on the compound’s selectivity across cancer cell lines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.